PEG-3 oleamide

Description

Properties

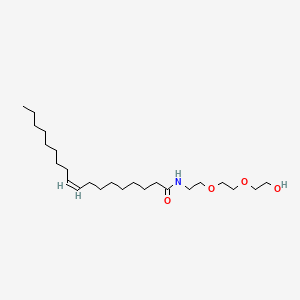

IUPAC Name |

(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZJOLAMBUMFE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26027-37-2 | |

| Record name | PEG-6 oleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026027372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of PEG-3 Oleamide: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of PEG-3 oleamide, a polyethylene glycol derivative of oleic acid amide. This document outlines the chemical pathways, detailed experimental protocols, purification strategies, and analytical characterization techniques pertinent to the laboratory-scale production of this compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophobic oleic acid tail and a hydrophilic head composed of three repeating ethylene glycol units. This structure imparts surfactant properties, making it a valuable excipient in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs. Its precise synthesis and purification are critical to ensure the quality, safety, and efficacy of final drug products.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of oleamide from oleic acid. The second, and more critical step, is the controlled ethoxylation of oleamide to introduce the tri(ethylene glycol) chain.

Step 1: Synthesis of Oleamide

Oleamide is synthesized via the amidation of oleic acid. For laboratory-scale synthesis, reacting oleic acid with an aminating agent in the presence of a suitable catalyst is a common approach.

Reaction Scheme:

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Oleic_Acid [label="Oleic Acid"]; Ammonia [label="Ammonia"]; Oleamide [label="Oleamide"]; Water [label="Water"];

Oleic_Acid -> Oleamide [label="High Temperature,\nPressure, Catalyst"]; Ammonia -> Oleamide; Oleamide -> Water [style=invis]; }

CH3(CH2)7CH=CH(CH2)7CONH2 + 3 C2H4O -> CH3(CH2)7CH=CH(CH2)7CONH(CH2CH2O)3H

Figure 2: Reaction scheme for the ethoxylation of oleamide to form this compound.

Experimental Protocols

The following protocols are representative for the laboratory-scale synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specification |

| Oleic Acid | ≥99% purity |

| Urea (as ammonia source) | ACS grade |

| Aluminum Chloride (AlCl3) | Anhydrous, ≥99% |

| Ethylene Oxide | High purity |

| Sodium Hydroxide (NaOH) | ACS grade |

| Toluene | Anhydrous |

| Dichloromethane | Anhydrous |

| Diethyl Ether | ACS grade |

| Silica Gel | 60 Å, 230-400 mesh |

| Glass Reactor with Reflux Condenser | 250 mL |

| Magnetic Stirrer with Hotplate | |

| High-Pressure Autoclave | |

| Rotary Evaporator | |

| Glass Chromatography Column |

Protocol for Oleamide Synthesis

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add oleic acid (1.0 mol equivalent).

-

Addition of Reagents: Add urea (4.0 mol equivalent) and anhydrous aluminum chloride (1 wt% of total reactants) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 200°C with continuous stirring under a nitrogen atmosphere for 3 hours.

-

Work-up: After cooling to room temperature, dissolve the crude product in chloroform and filter to remove excess urea and catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The crude oleamide can be further purified by recrystallization from a suitable solvent like n-hexane or ethanol.

| Parameter | Value | Reference |

| Oleic Acid : Urea Molar Ratio | 1 : 4 | |

| Catalyst Concentration (AlCl3) | 1 wt% | |

| Reaction Temperature | 200 °C | |

| Reaction Time | 3 hours | |

| Expected Yield | ~72% conversion |

Protocol for this compound Synthesis (Ethoxylation)

-

Reaction Setup: In a high-pressure autoclave, place the purified oleamide (1.0 mol equivalent) and an alkali catalyst such as sodium hydroxide (0.1 mol equivalent).

-

Ethoxylation: Seal the autoclave and purge with nitrogen. Introduce ethylene oxide (3.0 mol equivalent) into the reactor.

-

Reaction Conditions: Heat the mixture to 150-170°C with vigorous stirring. The pressure will increase due to the vapor pressure of ethylene oxide. Maintain the reaction for 4-6 hours.

-

Quenching and Neutralization: After cooling the reactor to room temperature, carefully vent any unreacted ethylene oxide. Neutralize the catalyst with an acid (e.g., phosphoric acid).

-

Initial Purification: The crude product can be washed with water to remove any water-soluble byproducts and the neutralized catalyst salts.

| Parameter | Value | Reference |

| Oleamide : Ethylene Oxide Molar Ratio | 1 : 3 | [1] |

| Catalyst | Alkali (e.g., NaOH) | [1] |

| Reaction Temperature | 150 - 170 °C | [1] |

| Reaction Pressure | 1 - 2 atm | [1] |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts such as higher or lower PEG-chain adducts. A multi-step purification strategy is recommended.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Crude_Product [label="Crude this compound"]; Neutralization [label="Neutralization & Washing"]; Solvent_Extraction [label="Solvent Extraction"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Solvent_Removal [label="Solvent Removal"]; Pure_Product [label="Pure this compound"];

Crude_Product -> Neutralization; Neutralization -> Solvent_Extraction; Solvent_Extraction -> Column_Chromatography; Column_Chromatography -> Solvent_Removal; Solvent_Removal -> Pure_Product; }

References

The Surfactant Action of PEG-3 Oleamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of PEG-3 oleamide as a nonionic surfactant. This compound, the polyethylene glycol amide of oleic acid with an average of 3 ethylene oxide units, is a versatile emulsifier and solubilizing agent with applications spanning cosmetics, pharmaceuticals, and various industrial processes.[1] Its efficacy stems from its amphiphilic molecular structure, which allows it to modify the properties of interfaces, a critical function in the formulation of stable emulsions and the delivery of poorly soluble active pharmaceutical ingredients (APIs).

Core Mechanism of Action: Interfacial Activity

The primary mechanism of action of this compound as a surfactant is its ability to adsorb at interfaces, such as oil-water and air-water interfaces, and lower the interfacial tension.[1][2] This behavior is a direct consequence of its molecular architecture, which features a dual-character:

-

A hydrophobic (lipophilic) tail: Comprised of the long hydrocarbon chain of oleic acid, this portion of the molecule has a strong affinity for non-polar substances like oils and avoids contact with water.

-

A hydrophilic (hydrophilic) head: The polyethylene glycol (PEG) chain, with its ether linkages and terminal hydroxyl group, is water-soluble and readily interacts with aqueous environments.

When introduced into a system containing immiscible phases, such as oil and water, this compound molecules spontaneously orient themselves at the interface. The oleamide tails partition into the oil phase, while the PEG heads remain in the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of each phase, leading to a reduction in interfacial tension and facilitating the formation of a stable emulsion.

The stabilization of emulsions by this compound is further enhanced by two key mechanisms:

-

Formation of a Protective Film: The adsorbed surfactant molecules create a physical barrier at the surface of the dispersed droplets, which hinders their coalescence.

-

Steric Repulsion: The hydrated polyethylene glycol chains extend into the continuous phase, creating a repulsive force that prevents droplets from approaching each other too closely.

Physicochemical Properties and Data Presentation

While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its properties from data on closely related nonionic surfactants, particularly other PEGylated lipids and oleamides. The following tables summarize key physicochemical properties and representative data for analogous compounds.

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C24H47NO4 | [3] |

| Molecular Weight | 413.6 g/mol | [3] |

| Appearance | Not specified | |

| Water Solubility | 9.0 x 10⁻⁴ g/L at 23°C (Limited) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 6.01 (Indicates high lipophilicity) | [1] |

| Flash Point | 295.0 ± 28.7 °C | [1] |

Table 2: Representative Surfactant Properties of PEGylated Lipids

| Parameter | Representative Value | Compound | Significance |

| Critical Micelle Concentration (CMC) | 10 – 25 µM (in water) | DSPE-PEG2000 | The concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC indicates greater efficiency.[4] |

| Critical Micelle Concentration (CMC) | 97–243 μM | Various PEG-PE copolymers | Demonstrates the influence of PEG and lipid structure on micelle formation.[5] |

| Surface Tension Reduction | To ~30-40 mN/m | Various nonionic surfactants | Indicates the ability of the surfactant to lower the surface tension of water (typically ~72 mN/m). |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated to be in the range of 8-12 | This compound (Calculated) | An empirical scale to predict the emulsifying properties of a surfactant. Values in this range suggest utility as an oil-in-water emulsifier. |

Experimental Protocols for Surfactant Characterization

The characterization of surfactants like this compound involves several key experiments to determine their fundamental properties. Below are detailed methodologies for two common and crucial experimental protocols.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the critical micelle concentration (CMC) is reached, the interface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution. At this point, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). Gentle heating and sonication may be required to aid dissolution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC. A logarithmic dilution series is often effective.

-

Instrumentation: Use a surface tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer. Ensure the instrument is calibrated and the ring or plate is thoroughly cleaned (e.g., by flaming for a platinum ring) before each measurement.

-

Measurement:

-

Measure the surface tension of the deionized water as a baseline.

-

For each dilution, pour the solution into a clean, temperature-controlled sample vessel.

-

Allow the solution to equilibrate for a few minutes.

-

Measure the surface tension. Repeat the measurement at least three times for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Plot the measured surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using a Pyrene Probe

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is relatively high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. In this non-polar environment, the I1/I3 ratio decreases significantly. The CMC is determined by plotting the I1/I3 ratio against the surfactant concentration and identifying the point of sharpest change.

Methodology:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations, similar to the tensiometry protocol.

-

Sample Preparation:

-

Aliquot a small, precise volume of the pyrene stock solution into a series of vials.

-

Evaporate the solvent completely to leave a thin film of pyrene.

-

Add the prepared this compound solutions to the vials, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid excimer formation.

-

Allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of the pyrene.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to approximately 334 nm.

-

Record the emission spectrum from approximately 350 nm to 500 nm.

-

Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each this compound concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.

References

- 1. Buy this compound | 26027-37-2 [smolecule.com]

- 2. This compound | 26027-37-2 | Benchchem [benchchem.com]

- 3. This compound | C24H47NO4 | CID 119025996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of PEG-3 Oleamide in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of PEG-3 oleamide in aqueous solutions. This compound, a nonionic surfactant, is of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, owing to its emulsifying, solubilizing, and stabilizing capabilities. This document outlines its molecular characteristics, aggregation behavior in water, and key physicochemical parameters, supplemented with detailed experimental protocols for their determination.

Molecular and Physicochemical Characteristics

This compound consists of a hydrophobic oleyl tail derived from oleic acid, and a hydrophilic head composed of a polyethylene glycol (PEG) chain with an average of three ethylene oxide units, linked via an amide bond. This amphiphilic structure dictates its behavior in aqueous environments, leading to the formation of micelles above a certain concentration.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Name | (Z)-N-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]octadec-9-enamide | IUPAC |

| Synonyms | Polyoxyethylene (3) Oleyl Amide | --- |

| CAS Number | 26027-37-2 | --- |

| Molecular Formula | C₂₄H₄₇NO₄ | [1] |

| Molecular Weight | ~413.6 g/mol | [1] |

| Appearance | Waxy solid or viscous liquid | [2] |

| Solubility in Water | Limited | General property of similar surfactants |

| HLB Value (Estimated) | 8-10 | Estimated based on structure |

Aggregation Behavior in Aqueous Solutions

In aqueous solutions, this compound molecules exist as monomers at low concentrations. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension. Upon reaching a critical concentration, known as the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical or ellipsoidal core-shell micelles.[3] The hydrophobic oleamide chains form the core, while the hydrated hydrophilic PEG chains constitute the shell, or corona.[3]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. For fatty amide ethoxylates, the presence of the amide group can lead to a decrease in the CMC due to potential hydrogen bonding between adjacent molecules.[4] However, the presence of unsaturation in the hydrophobic tail, as in the oleyl group, may increase the CMC by making the surfactant more hydrophilic and hindering compact packing.[4]

Micelle Size and Aggregation Number

The size of this compound micelles is expected to be in the nanometer range. The aggregation number, which is the number of surfactant molecules per micelle, is influenced by factors such as the lengths of the hydrophobic tail and the hydrophilic PEG chain.

Table 2: Estimated Physicochemical Parameters of this compound in Aqueous Solution

| Parameter | Estimated Value Range | Method of Determination |

| Critical Micelle Concentration (CMC) | 10⁻⁴ - 10⁻³ M | Tensiometry, Fluorescence Spectroscopy |

| Surface Tension at CMC (γcmc) | 35 - 45 mN/m | Tensiometry |

| Hydrodynamic Radius (Rh) of Micelles | 5 - 15 nm | Dynamic Light Scattering (DLS) |

| Aggregation Number (Nagg) | 50 - 150 | Fluorescence Quenching, DLS |

| Viscosity of 1% (w/v) Solution | Slightly higher than water | Viscometry |

Note: The values in this table are estimates based on data for similar ethoxylated fatty amides and nonionic surfactants. Experimental determination is necessary for precise values for this compound.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

This protocol describes the use of a tensiometer to measure the surface tension of this compound solutions at various concentrations to determine the CMC.

Materials and Equipment:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

Precision balance

-

Volumetric flasks and pipettes

-

Glass beakers

-

Magnetic stirrer and stir bars

-

Tensiometer (with Wilhelmy plate or Du Noüy ring)

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water. Gentle heating and stirring may be required for complete dissolution.

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

-

-

Tensiometer Calibration and Setup:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension (approx. 72.8 mN/m at 20°C).

-

Set the temperature of the sample holder using the water bath to the desired experimental temperature (e.g., 25°C).

-

-

Measurement:

-

Start with the most dilute solution to minimize contamination.

-

Pour the solution into a clean beaker and place it on the tensiometer's sample stage.

-

Measure the surface tension using either the Wilhelmy plate or Du Noüy ring method, ensuring the probe is clean before each measurement.

-

Allow the system to equilibrate for a few minutes before recording the surface tension value.

-

Repeat the measurement for each concentration, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau.

-

The CMC is the concentration at the intersection of the two linear portions of the graph. The surface tension at the plateau is the γcmc.

-

Determination of Micelle Hydrodynamic Radius by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size of this compound micelles using DLS.

Materials and Equipment:

-

This compound solutions at concentrations above the CMC

-

High-purity water

-

Syringe filters (e.g., 0.22 µm pore size)

-

DLS instrument with a temperature-controlled sample holder

-

Disposable or clean glass cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration significantly above its CMC (e.g., 10-20 times the CMC) in high-purity water.

-

Filter the solution through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.

-

-

DLS Instrument Setup:

-

Turn on the DLS instrument and allow the laser to warm up.

-

Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate in the instrument for at least 5-10 minutes.[5]

-

Select the appropriate measurement parameters, including the scattering angle (typically 90° or 173° for backscatter), and the properties of the solvent (viscosity and refractive index of water at the measurement temperature).

-

-

Measurement:

-

Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

-

The instrument software will record the fluctuations in scattered light intensity and calculate the autocorrelation function.

-

-

Data Analysis:

-

The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the diffusion coefficient obtained from the autocorrelation function.

-

Analyze the size distribution plot (intensity, volume, and number distributions) to assess the polydispersity of the micelles. The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report.

-

Determination of Viscosity of Aqueous Solutions

This protocol describes the measurement of the viscosity of this compound solutions using an Ubbelohde or similar capillary viscometer.

Materials and Equipment:

-

This compound solutions of known concentrations

-

High-purity water

-

Ubbelohde or Ostwald viscometer

-

Thermostatically controlled water bath

-

Stopwatch

-

Pipettes

Procedure:

-

Viscometer Preparation:

-

Thoroughly clean and dry the viscometer.

-

-

Calibration (if necessary):

-

Calibrate the viscometer using a liquid of known viscosity, such as high-purity water, at the desired temperature. This involves measuring the efflux time of the water and using it to determine the viscometer constant.

-

-

Sample Loading:

-

Introduce a precise volume of the this compound solution into the viscometer.

-

-

Temperature Equilibration:

-

Place the viscometer in the thermostatically controlled water bath and allow it to equilibrate for at least 15-20 minutes.

-

-

Measurement:

-

Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary.

-

Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

-

Repeat the measurement at least three times to obtain an average efflux time.

-

-

Calculation:

-

The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant and t is the average efflux time.

-

The dynamic viscosity (η) can be calculated if the density (ρ) of the solution is known: η = ν * ρ.

-

Signaling Pathways and Logical Relationships

The behavior of this compound in aqueous solution is governed by the hydrophobic effect and the hydration of the PEG chains. The following diagram illustrates the logical relationship between the concentration of this compound and the state of the system.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound in aqueous solutions, including its molecular characteristics, aggregation behavior, and key parameters such as CMC, micelle size, and viscosity. The provided experimental protocols offer a practical framework for researchers to accurately determine these properties. A thorough understanding of these characteristics is crucial for the effective application of this compound in drug delivery systems, formulation science, and other advanced material applications. Further experimental studies are encouraged to establish a more precise and comprehensive dataset for this versatile nonionic surfactant.

References

A Technical Guide to the Cellular Interactions of PEG-3 Oleamide: Mechanisms, Experimental Data, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG-3 Oleamide is a hybrid molecule combining the bioactive properties of oleamide with the solubilizing and biocompatible characteristics of a short-chain polyethylene glycol (PEG) polymer. While direct research on this specific conjugate is emerging, this guide synthesizes the known cellular interactions of its constituent parts to provide a foundational understanding of its potential mechanisms and effects. Oleamide, an endogenous fatty acid amide, is a known neuromodulator and signaling molecule that interacts with multiple receptor systems, including cannabinoid, serotonergic, and GABAergic pathways[1][2][3]. The addition of a PEG-3 moiety is hypothesized to alter its pharmacokinetic profile and modulate its interaction with the cell membrane, potentially enhancing its utility in drug development. This document outlines these potential cellular roles, presents relevant quantitative data from studies on oleamide, details key experimental protocols for investigation, and provides visual diagrams of pertinent signaling pathways and workflows.

Potential Mechanisms of Cellular Interaction

The biological activity of this compound is likely dominated by the oleamide component, a well-characterized lipid signaling molecule[3]. The PEG-3 chain, while short, may influence the molecule's solubility, membrane permeability, and interaction with protein targets.

Interaction with Cannabinoid and Vanilloid Receptors

Oleamide is a full agonist of the cannabinoid CB1 receptor and also activates the TRPV1 vanilloid receptor[1][4]. Activation of the G-protein coupled CB1 receptor can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels[4]. This interaction is central to its neuromodulatory effects, such as the induction of sleep[2][3].

Allosteric Modulation of Serotonin and GABAa Receptors

Oleamide does not act as a direct agonist at serotonin (5-HT) or GABAa receptors but functions as an allosteric modulator. It has been shown to potentiate the effects of serotonin and enhance currents gated by GABAa receptors[1][2]. This modulation can significantly impact neurotransmission and contribute to its sedative and anxiolytic properties.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for the degradation of oleamide is Fatty Acid Amide Hydrolase (FAAH)[3][5]. By acting as a substrate for FAAH, this compound could competitively inhibit the breakdown of other endogenous signaling lipids, such as the endocannabinoid anandamide. This "entourage effect" can potentiate the actions of other endocannabinoids[1].

Disruption of Gap Junction Communication

Oleamide is a known inhibitor of gap-junctional intercellular communication[1][3]. This action can disrupt coordinated cellular activities in tissues where gap junctions are prevalent, such as in glial cells in the nervous system and in myocardial tissue.

Quantitative Data on Bioactivity

The following tables summarize key quantitative data derived from studies on oleamide, which serves as a proxy for the bioactive portion of this compound.

Table 1: Receptor Binding Affinity of Oleamide

| Receptor Target | Assay Type | Kᵢ (μM) | Cell/Tissue Source |

| Cannabinoid CB1 | Competitive Binding ([³H]CP55,940) | 1.14 | Rat Whole-Brain Membranes |

| Cannabinoid CB1 | Competitive Binding ([³H]SR141716A) | 2.63 | Rat Whole-Brain Membranes |

| Human CB1 | Competitive Binding ([³H]CP55,940) | 8.13 | hCB₁ Cell Membranes |

| Data sourced from Leggett et al.[4] |

Table 2: Functional Activity of Oleamide

| Assay | Effect | Concentration | Notes |

| cAMP Accumulation | Inhibition | 10 µM | Effect reversed by CB1 antagonist SR141716A[4] |

| Vasorelaxation | Max Relaxation: 63.2 ± 3.6% | 10⁻⁴ M | Rat mesenteric resistance artery[6] |

| Vasorelaxation | Attenuated by O-1918 | 10⁻⁴ M | Relaxation reduced to 39.9 ± 4.4%[6] |

Key Experimental Protocols

Investigating the cellular effects of this compound requires a suite of established in-vitro assays.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, a proxy for cell viability.

-

Cell Seeding: Plate cells (e.g., Caco-2, Neuro-2a) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24-48 hours to allow for adherence[7].

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove old medium from cells and add 100 µL of the compound solutions to respective wells. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol: Western Blot for Signaling Protein Phosphorylation

This protocol assesses the activation state of key proteins in a signaling cascade (e.g., Akt, ERK) following treatment with this compound.

-

Cell Lysis: Culture and treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).

Visualizations: Pathways and Workflows

Diagram 1: Hypothetical Signaling Pathway of this compound

Caption: Hypothetical activation of the CB1 receptor pathway by this compound.

Diagram 2: Experimental Workflow for Cytotoxicity Analysis

Caption: Standard workflow for assessing this compound cytotoxicity via MTT assay.

Diagram 3: Logic of FAAH Inhibition and Entourage Effect

Caption: Competitive inhibition of FAAH by this compound enhances endocannabinoid signaling.

References

- 1. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ethoxylation of Oleamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the ethoxylation of oleamide, a critical process for synthesizing non-ionic surfactants with broad applications in various industries, including pharmaceuticals and cosmetics. This document details the core principles of the reaction, including the mechanism, catalysts, and key process parameters. It further presents exemplary experimental protocols, methods for characterization, and a summary of the physicochemical properties of ethoxylated oleamides. The guide is intended to serve as a comprehensive resource for professionals engaged in the research, development, and application of these versatile compounds.

Introduction to Oleamide Ethoxylation

Oleamide, the amide derivative of oleic acid, is a naturally occurring fatty acid amide that has gained significant interest due to its biological activities and industrial applications as a slip agent and lubricant. The process of ethoxylation introduces polyethylene glycol (PEG) chains to the oleamide molecule, thereby modifying its physicochemical properties, most notably increasing its hydrophilicity and surface activity.

Ethoxylated oleamides are non-ionic surfactants that find utility as emulsifiers, dispersing agents, and solubilizers.[1][2] Their application is prevalent in the formulation of personal care products, industrial lubricants, and potentially in drug delivery systems due to their biocompatibility and ability to modify biological membranes.[2] Understanding the intricacies of the ethoxylation process is paramount for controlling the final product's properties and optimizing its performance for specific applications.

The Ethoxylation Reaction

The ethoxylation of oleamide involves the ring-opening addition of ethylene oxide to the active hydrogen atoms of the amide group. This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.

Reaction Mechanism

The ethoxylation of amides generally proceeds via an anionic polymerization mechanism, especially when using basic catalysts. The process can be summarized in the following steps:

-

Initiation: The catalyst, typically a strong base like potassium hydroxide (KOH), deprotonates the oleamide molecule at the nitrogen atom, forming an amide anion.

-

Propagation: The highly reactive amide anion attacks the electrophilic carbon atom of the ethylene oxide ring, leading to its opening and the formation of an alcoholate. This new anion can then react with subsequent ethylene oxide molecules, leading to the growth of the polyoxyethylene chain.

-

Termination: The reaction is typically terminated by neutralizing the catalyst with an acid, which protonates the alcoholate end-groups, resulting in the final ethoxylated oleamide product.

Catalysts

The choice of catalyst is a critical factor influencing the reaction rate and the molecular weight distribution of the resulting ethoxylates.

-

Alkali Metal Hydroxides: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used catalysts in industrial ethoxylation processes.[3] They are effective, and relatively inexpensive, and typically result in a broad distribution of ethoxymers.[3] The catalyst concentration usually ranges from 0.05% to 1% by weight of the reaction mixture.[3]

-

Alkali Metal Alkoxides: Catalysts such as potassium ethoxide and sodium methoxide are also employed and can offer good reactivity.[3]

-

Acid Catalysts: While less common for amide ethoxylation, Lewis acids can be used. However, they may lead to the formation of by-products.

Reaction Conditions

The ethoxylation of oleamide is influenced by several key process parameters that must be carefully controlled to achieve the desired degree of ethoxylation and product quality.

| Parameter | Typical Range | Impact on the Process |

| Temperature | 130°C - 180°C | Higher temperatures increase the reaction rate but can also lead to side reactions and discoloration of the product.[3][4] |

| Pressure | 2 - 3 bar (and higher) | Sufficient pressure is required to maintain ethylene oxide in the liquid phase and to ensure its availability for the reaction.[3] |

| Ethylene Oxide Feed | Controlled addition | The rate of ethylene oxide addition is critical for managing the exothermic nature of the reaction and preventing thermal runaway.[4] |

| Catalyst Concentration | 0.05% - 1.0% w/w | Higher catalyst concentrations increase the reaction rate but can also promote side reactions and may require more extensive purification.[3] |

Experimental Protocols

Materials

-

Oleamide

-

Potassium Hydroxide (KOH)

-

Ethylene Oxide

-

Nitrogen (inert gas)

-

Hydrochloric Acid (for neutralization)

-

Isopropanol (for purification)

-

Saturated Sodium Chloride Solution (for purification)

Equipment

-

High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, temperature controller, gas inlet, and sampling port.

-

Heating mantle or oil bath.

-

Ethylene oxide feeding system.

-

Neutralization vessel.

-

Rotary evaporator.

Procedure

-

Reactor Preparation: The autoclave is charged with a predetermined amount of oleamide and the catalyst (e.g., 0.3 g KOH for 25 g of amide).[5]

-

Inerting: The reactor is sealed and purged with nitrogen several times to remove any traces of oxygen and moisture.

-

Heating and Pressurization: The mixture is heated to the desired reaction temperature (e.g., 150°C) under a nitrogen atmosphere.[5]

-

Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor at a controlled rate to maintain the desired pressure (e.g., up to 400 psi).[5] The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: The reaction progress can be monitored by observing the uptake of ethylene oxide. The reaction is continued until the desired degree of ethoxylation is achieved.

-

Cooling and Neutralization: Once the reaction is complete, the reactor is cooled down. The product is then transferred to a separate vessel and neutralized with an acid, such as hydrochloric acid, to a neutral pH.[5]

-

Purification: The neutralized product is dissolved in a solvent like isopropanol. A saturated solution of sodium chloride is then added to salt out the ethoxylated oleamide.[5] The organic layer containing the product is separated and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified ethoxylated oleamide.[5]

Characterization of Ethoxylated Oleamide

The synthesized ethoxylated oleamide should be thoroughly characterized to determine its structure, purity, and physicochemical properties.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of the polyoxyethylene chains. Key characteristic peaks include the C-O-C ether stretch (around 1100 cm⁻¹) and the terminal -OH stretch (broad peak around 3400 cm⁻¹). The amide I (C=O stretch) and amide II (N-H bend) bands of the original oleamide will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for detailed structural elucidation. The signals corresponding to the methylene protons of the ethylene oxide units typically appear as a prominent peak around 3.6 ppm in the ¹H NMR spectrum. Integration of this peak relative to the signals from the oleamide backbone can be used to estimate the average degree of ethoxylation.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the distribution of ethoxymers in the final product.

-

Gas Chromatography (GC): GC can be employed to determine the amount of residual unreacted oleamide and low molecular weight by-products.

Determination of Degree of Ethoxylation

The average number of ethylene oxide units per oleamide molecule, or the degree of ethoxylation, is a critical parameter. It can be determined by various methods, including:

-

¹H NMR Spectroscopy: As mentioned, by comparing the integral of the ethylene oxide protons to that of the protons of the oleyl chain.

-

Hydroxyl Value Titration: This chemical method determines the number of hydroxyl groups present, which corresponds to the number of polyoxyethylene chains.

-

Cloud Point Titration: For ethoxylates with a certain range of hydrophilic-lipophilic balance (HLB), the cloud point (the temperature at which an aqueous solution of the surfactant becomes cloudy) is related to the degree of ethoxylation.[6]

Physicochemical Properties and Applications

The properties of ethoxylated oleamides are highly dependent on the length of the polyoxyethylene chain.

| Property | Effect of Increasing Degree of Ethoxylation |

| Water Solubility | Increases |

| Hydrophilic-Lipophilic Balance (HLB) | Increases |

| Surface Tension Reduction | Varies; typically shows a minimum at a certain degree of ethoxylation |

| Critical Micelle Concentration (CMC) | Generally increases |

| Emulsifying Power | Can be optimized for specific oil/water systems by tuning the HLB |

Applications of ethoxylated oleamides include:

-

Emulsifiers and Solubilizers: In cosmetics, pharmaceuticals, and agrochemical formulations.[1][2]

-

Anti-fogging Agents: For polymer films.[3]

-

Corrosion Inhibitors: In the oil and gas industry.[5]

-

Detergents and Cleaning Agents: As a component in industrial and household cleaning products.[2]

Visualizing the Process

To better understand the ethoxylation process of oleamide, the following diagrams illustrate the key workflows and chemical transformations.

Caption: Experimental workflow for the ethoxylation of oleamide.

Caption: Anionic polymerization mechanism of oleamide ethoxylation.

Conclusion

The ethoxylation of oleamide is a versatile and industrially significant process for the synthesis of non-ionic surfactants. By carefully controlling the reaction conditions, particularly temperature, pressure, and catalyst type, the degree of ethoxylation can be tailored to produce a wide range of products with diverse physicochemical properties and applications. This guide provides a foundational understanding of the core principles, experimental considerations, and characterization techniques essential for researchers and professionals working with ethoxylated oleamides. Further research into novel catalytic systems and process optimization will continue to expand the utility of these valuable compounds.

References

- 1. Frontiers | Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters [frontiersin.org]

- 2. ijnc.ir [ijnc.ir]

- 3. WO1999029659A1 - Ethoxylated amides and use thereof - Google Patents [patents.google.com]

- 4. Ethoxylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DE3336297A1 - Method of rapidly determining the degree of ethoxylation of highly ethoxylated nonionic surfactants - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of PEG-3 Oleamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the thermal stability and decomposition characteristics of PEG-3 oleamide, a nonionic surfactant of interest in various pharmaceutical and industrial applications. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from related compounds, including polyethylene glycols (PEGs) and fatty acid amides, to present a representative thermal profile. The methodologies provided are based on standard analytical practices for the thermal analysis of surfactants and polymers.

Introduction to this compound and its Thermal Stability

This compound is a polyethylene glycol ether of oleamide, where the polyethylene glycol chain has an average of three ethylene oxide units. Its amphiphilic nature, with a hydrophilic PEG head and a lipophilic oleyl tail, makes it a versatile excipient. Understanding the thermal stability of this compound is critical for its application in manufacturing processes, formulation development, and ensuring product stability under various storage and handling conditions. High temperatures can lead to degradation, potentially altering the material's performance and safety profile.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and glass transitions.

Representative Thermal Decomposition Profile

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Stage |

| < 150 | < 2% | Loss of residual moisture and volatile impurities. |

| 200 - 350 | ~40-50% | Initial decomposition of the oleamide moiety. Fatty amides are generally stable up to 200°C. |

| 350 - 450 | ~50-60% | Decomposition of the polyethylene glycol (PEG-3) chain. PEGs are known to degrade at these higher temperatures. |

| > 450 | < 5% | Residual char. |

Note: The data presented in this table is a representative profile based on the analysis of related compounds and is intended for illustrative purposes. Actual experimental values may vary.

Detailed Experimental Protocols

To assess the thermal stability of this compound, the following experimental methodologies are recommended.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the this compound sample is homogeneous.

-

Accurately weigh 5-10 mg of the sample into a standard aluminum or ceramic TGA pan.

-

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for polymers and surfactants.

-

Temperature Range: 25 °C to 600 °C to ensure complete decomposition is observed.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperatures (Tpeak) from the derivative of the TGA curve (DTG), which correspond to the points of maximum rate of weight loss for each decomposition stage.

-

Quantify the percentage of weight loss in each distinct decomposition stage.

-

Determine the final residual mass at the end of the experiment.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting point, glass transition, and crystallization events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Heating and Cooling Rate: A rate of 10 °C/min is commonly used.

-

Temperature Program:

-

Equilibrate at a low temperature, e.g., -50 °C.

-

Heat from -50 °C to 200 °C to observe any endothermic or exothermic transitions.

-

Cool from 200 °C back to -50 °C to observe crystallization.

-

A second heating scan from -50 °C to 200 °C is often performed to analyze the thermal history of the sample.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Determine the glass transition temperature (Tg) as a step change in the baseline.

-

Identify melting peaks (endothermic) and determine the peak temperature (Tm) and the enthalpy of fusion (ΔHf).

-

Identify crystallization peaks (exothermic) during the cooling scan and determine the peak temperature (Tc) and the enthalpy of crystallization (ΔHc).

-

Visualizations

4.1. Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Analysis of this compound.

4.2. Logical Relationship of Decomposition

Caption: Multi-stage Thermal Decomposition of this compound.

Conclusion

The thermal stability of this compound is a crucial parameter for its successful application in various fields. While direct experimental data is limited, a representative thermal decomposition profile can be inferred from the behavior of its constituent oleamide and PEG components. The decomposition is anticipated to be a multi-stage process, with the oleamide moiety degrading at a lower temperature range than the polyethylene glycol chain. The detailed experimental protocols for TGA and DSC provided in this guide offer a robust framework for researchers and scientists to accurately characterize the thermal properties of this compound and similar ethoxylated fatty amides. This information is invaluable for formulation development, process optimization, and ensuring the quality and stability of final products.

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of PEG-3 Oleamide in Organic Solvents

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of PEG-3 oleamide, a nonionic surfactant of significant interest to researchers, scientists, and drug development professionals. Due to its amphiphilic nature, stemming from a hydrophobic oleic acid tail and a hydrophilic polyethylene glycol head, this compound finds versatile applications as an emulsifier and solubilizing agent in various formulations.[1] A comprehensive understanding of its solubility in organic solvents is paramount for optimizing its function in non-aqueous and mixed-solvent systems.

Core Solubility Characteristics

Data Presentation: Solubility Profile

The following table summarizes the available solubility information for this compound and provides quantitative data for the closely related compound, oleamide, as a predictive reference.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Water | 9.0 × 10⁻⁴ g/L | 23 | [1] |

| This compound | Organic Solvents | Generally considered soluble | Ambient | Qualitative assessment based on its chemical structure. |

| Oleamide | Ethanol | ~22 mg/mL | Ambient | Data for a structurally related compound. |

| Oleamide | DMSO | ~20 mg/mL | Ambient | Data for a structurally related compound. |

| Oleamide | Dimethylformamide | ~14 mg/mL | Ambient | Data for a structurally related compound. |

Experimental Protocols: A General Method for Solubility Determination

For researchers seeking to quantify the solubility of this compound in specific organic solvents, the following established protocol for nonionic surfactants can be employed. This method is based on the principle of saturation and subsequent quantification.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials from the shaker and allow them to stand at the controlled temperature for a short period to allow larger particles to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

For HPLC Analysis:

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound. A pre-established calibration curve for this compound is required.

-

-

For Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the known volume of the clear supernatant to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute. The difference in weight corresponds to the mass of dissolved this compound.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100mL) based on the concentration determined by HPLC or the mass obtained from gravimetric analysis and the volume of the aliquot taken.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for PEG-3 Oleamide as an Emulsifier in Nanoemulsions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PEG-3 Oleamide as an emulsifier for the formulation of stable and effective nanoemulsions for research and drug delivery applications. Detailed protocols for formulation and characterization are provided to facilitate reproducible results.

Introduction to this compound in Nanoemulsions

This compound is a non-ionic surfactant valued for its emulsifying properties in the formulation of oil-in-water (O/W) nanoemulsions. Its amphiphilic molecular structure, consisting of a hydrophobic oleamide tail and a hydrophilic polyethylene glycol (PEG) head, allows it to reduce the interfacial tension between oil and water phases. This property is crucial for creating nano-sized droplets (typically 20-200 nm) that are kinetically stable.[1] Nanoemulsions offer several advantages in drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the encapsulated drug from degradation, and potential for targeted delivery.[2][3]

The biocompatibility of this compound makes it a suitable candidate for pharmaceutical and cosmetic formulations. The PEGylated surface of the nanoemulsion droplets can also offer "stealth" characteristics, potentially reducing uptake by the reticuloendothelial system and prolonging circulation time in vivo.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound

-

Oil Phase (e.g., Medium-Chain Triglycerides (MCT) oil, Capmul MCM, Oleic Acid)

-

Aqueous Phase (e.g., Deionized water, Phosphate-Buffered Saline (PBS))

-

Active Pharmaceutical Ingredient (API) - if applicable

-

Co-surfactant (optional, e.g., Transcutol HP, Ethanol)[1][4]

Equipment:

-

High-shear mixer (for pre-emulsion)

-

Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis

-

Zeta potential analyzer

-

Transmission Electron Microscope (TEM)

-

Magnetic stirrer and heating plate

-

Analytical balance

-

Filtration apparatus

Preparation of a Representative Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a nanoemulsion using the high-pressure homogenization method, a robust and scalable technique for producing fine and uniform nanoemulsions.[5][6]

Workflow for Nanoemulsion Preparation:

References

- 1. mdpi.com [mdpi.com]

- 2. Current Applications of Nanoemulsions in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. ijpsonline.com [ijpsonline.com]

Application Notes and Protocols for Preparing Biological Samples with PEG-3 Oleamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PEG-3 oleamide in the preparation of biological samples. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel surfactants for cell lysis, protein extraction, and solubilization of hydrophobic compounds.

Introduction to this compound

This compound is a non-ionic surfactant and emulsifying agent.[1] Its structure consists of a hydrophobic oleamide tail and a hydrophilic polyethylene glycol (PEG) head, making it amphiphilic. This property allows it to be effective in reducing interfacial tension between immiscible liquids, which is beneficial in various biological research applications, including cell culture and sample preparation.[1] While specific, standardized protocols for this compound in biological sample preparation are not widely published, its properties as a non-ionic surfactant suggest its utility in procedures where maintaining protein structure and activity is crucial.

Data Presentation: Comparison of Surfactant Properties

Due to the limited availability of direct comparative studies involving this compound for biological sample preparation, the following table provides a general comparison of different classes of surfactants commonly used in laboratories. The properties of this compound are included based on available data and its chemical structure.

| Property | Ionic Surfactants (e.g., SDS) | Non-ionic Surfactants (e.g., Triton X-100, this compound) | Zwitterionic Surfactants (e.g., CHAPS) |

| Charge | Charged (anionic or cationic) | No net charge | Contains both positive and negative charges |

| Denaturing Effect | Strong | Generally mild/non-denaturing | Mild |

| Common Applications | SDS-PAGE, complete protein solubilization | Cell lysis for functional assays, solubilizing membrane proteins while preserving structure | Protein solubilization for isoelectric focusing, preserving protein-protein interactions |

| This compound Specifics | N/A | Non-ionic, expected to be a mild, non-denaturing surfactant suitable for solubilizing hydrophobic molecules and disrupting lipid membranes.[1] | N/A |

| Solubility of Oleamide (Parent Compound) | N/A | Soluble in ethanol (~22 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (~14 mg/ml). Limited solubility in aqueous buffers like PBS (~0.05 mg/ml).[2] | N/A |

| This compound Water Solubility | N/A | Limited: 9.0 x 10⁻⁴ g/L at 23°C[1] | N/A |

Experimental Protocols

Given the absence of established, peer-reviewed protocols specifically for this compound in routine biological sample preparation, the following are proposed methodologies based on its properties as a non-ionic surfactant. These should be considered as a starting point for optimization in your specific application.

Protocol 1: General Cell Lysis for Protein Extraction

This protocol outlines a general procedure for lysing cultured mammalian cells to extract total cellular proteins.

Materials:

-

This compound stock solution (e.g., 10% w/v in a suitable solvent like DMSO or ethanol)

-

Lysis Buffer Base: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

-

Protease and phosphatase inhibitor cocktails

-

Cultured cells

-

Microcentrifuge

-

Pipettes and tips

Procedure:

-

Prepare Lysis Buffer: Immediately before use, add this compound stock solution to the Lysis Buffer Base to a final concentration of 0.1% to 1.0% (v/v). The optimal concentration should be determined empirically. Add protease and phosphatase inhibitors to the buffer.

-

Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Cell Lysis: Add an appropriate volume of the prepared ice-cold Lysis Buffer to the cells. For a 10 cm dish, 1 ml of buffer is typically sufficient.

-

Incubation: Incubate the dish on ice for 15-30 minutes with occasional gentle agitation.

-

Harvesting Lysate: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. Ensure that the presence of this compound does not interfere with your chosen assay.

-

Storage: Store the protein lysate at -80°C for long-term use.

Protocol 2: Solubilization of Hydrophobic Compounds for Cellular Assays

This protocol describes the use of this compound to prepare a stock solution of a hydrophobic compound for introduction into a cell-based assay.

Materials:

-

This compound

-

Hydrophobic compound of interest

-

Appropriate organic solvent (e.g., DMSO, ethanol)

-

Cell culture medium

Procedure:

-

Prepare a Concentrated Stock Solution: Co-dissolve the hydrophobic compound and a 10- to 100-fold molar excess of this compound in a minimal amount of an appropriate organic solvent. The this compound will act as a carrier and improve the solubility of the hydrophobic compound in the aqueous culture medium.

-

Dilution into Culture Medium: For the working solution, dilute the concentrated stock solution in cell culture medium to the desired final concentration of the hydrophobic compound. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.

-

Application to Cells: Add the working solution to your cell culture for the desired treatment period.

Visualizations

Signaling Pathway of Oleamide

Oleamide, the parent amide of this compound, is a naturally occurring signaling molecule, primarily known for its role in inducing sleep.[3] It interacts with several neurotransmitter systems. The following diagram illustrates the known signaling interactions of oleamide.

Caption: Oleamide signaling pathway and its interactions.

Experimental Workflow for Protein Extraction using this compound

The following diagram outlines the key steps in the proposed protocol for protein extraction from cultured cells using this compound.

Caption: Workflow for protein extraction with this compound.

References

Application Note: Analysis of PEG-3 Oleamide by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection

References

- 1. frontiersin.org [frontiersin.org]

- 2. Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification | Poster Board #806 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Reversed-Phase HPLC. Determination of Ionic Surfactants As UV-Absorbing Ion Pairs | Semantic Scholar [semanticscholar.org]

Application Note: Characterizing PEG-3 Oleamide Micelles using Dynamic Light Scattering (DLS)

Introduction

PEG-3 oleamide is a non-ionic surfactant with an amphiphilic structure, consisting of a hydrophobic oleic acid amide tail and a hydrophilic polyethylene glycol (PEG) head. This structure allows it to self-assemble in aqueous solutions to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles, featuring a hydrophobic core and a hydrophilic shell, are of significant interest in various fields, particularly in drug development as carriers for poorly water-soluble drugs. Dynamic Light Scattering (DLS) is a powerful, non-invasive analytical technique ideal for characterizing the size and size distribution of nanoparticles, such as micelles, in suspension.[1] This application note provides a detailed protocol for the characterization of this compound micelles using DLS, including determination of their hydrodynamic radius (Rh), polydispersity index (PDI), and an approach to estimate the CMC.

Principle of Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in a solution.[1] Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly, resulting in slower fluctuations.[2] By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

Rh = kBT / 6πηD

Where:

-

kB is the Boltzmann constant

-

T is the absolute temperature

-

η is the viscosity of the solvent

-

D is the translational diffusion coefficient

The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values above 0.3 suggest a broader distribution, and values approaching 1.0 indicate a very polydisperse sample.

Experimental Protocols

Materials and Equipment

-

This compound

-

High-purity deionized water (filtered through a 0.22 µm filter)

-

DLS instrument (e.g., Malvern Zetasizer, Brookhaven Instruments NanoBrook, or similar)

-

Low-volume disposable cuvettes

-

Syringe filters (0.22 µm)

-

Precision balance

-

Volumetric flasks and pipettes

Protocol 1: Sample Preparation for Rh and PDI Measurement

-

Stock Solution Preparation: Accurately weigh a specific amount of this compound and dissolve it in high-purity deionized water to prepare a stock solution at a concentration well above the expected CMC (e.g., 1 mg/mL). Ensure complete dissolution, which may be aided by gentle warming or vortexing.

-

Filtration: Filter the stock solution through a 0.22 µm syringe filter directly into a clean, dust-free vial to remove any dust or large aggregates. This step is critical for obtaining high-quality DLS data.

-

Sample Dilution: Prepare the sample for DLS measurement by diluting the filtered stock solution with filtered deionized water to a suitable concentration in a clean cuvette. The optimal concentration will depend on the instrument's sensitivity and should be determined empirically to ensure a stable and appropriate count rate.

-

Equilibration: Allow the sample to equilibrate at the desired measurement temperature within the DLS instrument for at least 5-10 minutes before analysis to ensure thermal stability.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

-

Serial Dilutions: Prepare a series of dilutions of this compound in filtered deionized water, spanning a wide concentration range both below and above the expected CMC.

-

DLS Measurement: Measure the scattered light intensity (count rate) for each concentration using the DLS instrument. Ensure that the instrument settings are kept constant for all measurements.

-

Data Analysis: Plot the scattered light intensity as a function of the logarithm of the this compound concentration.

-

CMC Estimation: The CMC is identified as the concentration at which a sharp increase in the scattered light intensity is observed. This increase is due to the formation of micelles, which scatter significantly more light than individual surfactant molecules (monomers).

Data Presentation

The following table presents representative data for the characterization of PEGylated micelles using DLS.

| Parameter | Value |

| Hydrodynamic Radius (Rh) | 8 - 15 nm |

| Polydispersity Index (PDI) | 0.1 - 0.25 |

| Zeta Potential | -5 to +5 mV |

| Estimated Critical Micelle Concentration (CMC) | 10-5 to 10-4 M |

Visualizations

Experimental Workflow for DLS Analysis of this compound Micelles

Caption: DLS analysis workflow for this compound micelles.

Logical Relationship for CMC Determination

Caption: Principle of CMC determination by light scattering.

Conclusion